N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-2H-1,3-Benzodioxole-5-carboxamide is a synthetic compound characterized by a central ethyl backbone substituted with two 1,3-benzodioxole moieties and a 4-phenylpiperazine group. The compound’s synthesis likely involves coupling reactions between benzodioxole-carboxylic acid derivatives and amine intermediates, analogous to methods described for related carboxamides . Structural validation of such compounds often employs single-crystal X-ray diffraction (SXRD), facilitated by software like SHELX .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-27(20-7-9-24-26(15-20)35-18-33-24)28-16-22(19-6-8-23-25(14-19)34-17-32-23)30-12-10-29(11-13-30)21-4-2-1-3-5-21/h1-9,14-15,22H,10-13,16-18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPPODYZAQGBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of benzodioxole and piperazine moieties. Its molecular formula is , and it has a molecular weight of approximately 441.56 g/mol. The structural diversity provided by these functional groups contributes to its varied biological activities.
1. Anticancer Activity
Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa cells. In one study, a related compound demonstrated an IC50 value of 219 µM against HeLa cells, indicating potent cytotoxicity at higher concentrations .
2. Anti-inflammatory Properties
Benzodioxole derivatives are also known for their anti-inflammatory effects. A study highlighted the ability of certain benzodioxole compounds to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, compounds were found to have IC50 values ranging from 0.725 µM to 3.34 µM against COX1 and COX2 enzymes, suggesting their potential as anti-inflammatory agents .
3. Antidiabetic Effects
In vivo studies have shown that some benzodioxole derivatives can inhibit α-amylase activity, an important target for managing diabetes. Compounds exhibited IC50 values of 0.68 µM and 0.85 µM against α-amylase while demonstrating negligible cytotoxicity towards normal cell lines (IC50 > 150 µM), indicating their safety profile .
The biological activities of this compound can be attributed to its interactions with various molecular targets:
- Cyclooxygenase Inhibition : The compound's ability to inhibit COX enzymes is critical for its anti-inflammatory effects.
- Cell Cycle Arrest : Studies suggest that benzodioxole derivatives may induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzodioxole derivatives:
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Benzodioxole Derivative | Anticancer (HeLa) | 219 µM | |
| Benzodioxole Derivative | COX1 Inhibition | 0.725 µM | |
| Benzodioxole Derivative | α-Amylase Inhibition | 0.68 µM |
These findings emphasize the compound's potential across various therapeutic areas.
Comparison with Similar Compounds
Structural Features
The target compound shares core motifs with several analogs, but key substituents differentiate its physicochemical and biological properties:
*Calculated based on molecular formulas.
Key Observations :
Physicochemical Properties
- Molecular Weight : The target compound (~475.5 g/mol) falls between simpler analogs (: 443.5 g/mol) and bulkier derivatives (: ~589.5 g/mol). Higher molecular weight may influence blood-brain barrier permeability .
- Polarity : The dual benzodioxole and carboxamide groups likely increase polarity compared to 3-methylbenzamide () but reduce it relative to hydroxyphenyl/thiazole derivatives ().
Crystallographic and Conformational Analysis
- Hydrogen Bonding: The carboxamide group in the target compound can act as both donor and acceptor, forming robust hydrogen-bonding networks similar to those in and .
- Ring Puckering : The 1,3-benzodioxole rings may adopt planar or slightly puckered conformations, influenced by substituent steric effects (cf. cyclopropane in ) .
Preparation Methods
Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid (Fragment A)
Piperonal (1,3-benzodioxole-5-carboxaldehyde) undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C for 4 hr, yielding 1,3-benzodioxole-5-carboxylic acid with 89–92% purity. The crude product is recrystallized from ethanol/water (3:1 v/v).
Key reaction parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Oxidizing Agent | Jones reagent |
| Yield | 85–88% |
Preparation of 2-(4-Phenylpiperazin-1-yl)Ethylamine (Fragment B)
A two-step sequence from commercially available 1-phenylpiperazine:
-
Alkylation with Ethylene Oxide
React 1-phenylpiperazine with ethylene oxide in tetrahydrofuran (THF) at 60°C for 12 hr under N₂, producing 2-(4-phenylpiperazin-1-yl)ethanol (78% yield). -
Conversion to Ethylamine
The alcohol undergoes Mitsunobu reaction with phthalimide (DIAD, PPh₃) followed by hydrazinolysis (NH₂NH₂/EtOH, reflux 3 hr) to yield the primary amine.
Purification: Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) achieves >95% purity.
Amide Bond Formation
Fragment A and B are coupled using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as base:
-
Activate 1,3-benzodioxole-5-carboxylic acid (1.2 equiv) with HATU (1.1 equiv) in DMF at 0°C for 15 min.
-
Add Fragment B (1.0 equiv) and stir at room temperature for 6 hr.
-
Quench with ice-water and extract with ethyl acetate (3×50 mL).
Optimized conditions:
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Yield | 70–72% |
Optimization of Critical Reaction Parameters
Solvent Effects on Amidation Yield
Comparative studies in different solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98 |
| DCM | 8.9 | 58 | 91 |
| THF | 7.5 | 49 | 87 |
| MeCN | 37.5 | 65 | 94 |
Temperature Profile for Nucleophilic Substitution
| Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|
| 60 | 12 | 61 |
| 80 | 8 | 75 |
| 100 | 6 | 68 |
Elevated temperatures accelerate the reaction but may promote decomposition above 80°C.
Purification and Characterization
Chromatographic Purification
Final purification employs a three-step protocol:
-
Flash chromatography : SiO₂, gradient elution from hexane:ethyl acetate (4:1 → 1:1)
-
Ion-exchange chromatography : Dowex 50WX4 resin, NH₄OH/MeOH
-
Recrystallization : Ethyl acetate/n-hexane (1:3) at −20°C
Purity outcomes:
Spectroscopic Characterization Data
¹H NMR (500 MHz, DMSO-d₆):
δ 7.25–7.18 (m, 5H, Ar-H), 6.89 (d, J = 8.5 Hz, 2H, benzodioxole), 6.82 (s, 1H, benzodioxole), 4.32–4.28 (m, 4H, OCH₂O), 3.65–3.58 (m, 4H, piperazine), 2.85–2.79 (m, 6H, CH₂ and piperazine).
HRMS (ESI+):
Calculated for C₂₇H₂₇N₃O₅ [M+H]⁺: 474.2023; Found: 474.2021.
Scale-Up Considerations and Industrial Feasibility
Kilogram-Scale Production Challenges
-
Exothermicity control : Jacketed reactors required for amidation step (−5°C to 5°C)
-
Solvent recovery : DMF distillation under reduced pressure (70°C, 15 mmHg) achieves 92% recovery
-
Waste management : Chromium residues from Fragment A synthesis necessitate chelation precipitation
Batch yield comparison:
| Scale | Yield (%) | Purity (%) |
|---|---|---|
| 10 g | 72 | 99.1 |
| 1 kg | 68 | 98.5 |
| 10 kg | 65 | 97.8 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-2H-1,3-Benzodioxole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting a benzodioxole-5-carboxylic acid derivative with a substituted ethylamine intermediate using coupling agents like HATU or EDC in dichloromethane or DMF under inert conditions .
- Piperazine functionalization : Introducing the 4-phenylpiperazine moiety via nucleophilic substitution or reductive amination, optimized at 60–80°C in polar aprotic solvents (e.g., acetonitrile) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from methanol) are critical for isolating high-purity products .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, ensuring proper bond lengths/angles and validating stereochemistry .
- NMR spectroscopy : Analyze H and C NMR spectra to confirm the presence of key groups (e.g., benzodioxole protons at δ 5.9–6.1 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .
Q. What functional groups in this compound are most reactive, and how should stability be ensured during handling?
- Methodological Answer :
- Reactive groups : The benzodioxole rings are sensitive to oxidative degradation, while the amide bond may hydrolyze under acidic/basic conditions.
- Stability protocols : Store the compound in anhydrous DMSO or ethanol at –20°C. Avoid prolonged exposure to light, heat (>40°C), or pH extremes .
Q. Which analytical techniques are suitable for monitoring reaction progress?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to track intermediates and final product formation .
- TLC : Employ silica plates with fluorescent indicator (eluent: 7:3 hexane/ethyl acetate) for rapid assessment of reaction completion .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies of this compound be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo. Use LC-MS to detect metabolites .
- Receptor binding assays : Compare affinity for targets (e.g., dopamine D3 receptors) using radioligand displacement (e.g., H-SPD) to confirm target engagement discrepancies .
- Solubility optimization : Formulate the compound with cyclodextrins or PEGylation to improve bioavailability in animal models .
Q. What strategies are effective for determining structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with systematic modifications (e.g., replacing phenylpiperazine with pyridylpiperazine) and test binding affinity via SPR or ITC .
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor pockets (e.g., D3 receptor extracellular loops) and prioritize synthetic targets .
Q. How can enantioselective synthesis of this compound be achieved, given its chiral centers?
- Methodological Answer :
- Chiral catalysts : Employ Evans’ oxazaborolidine catalysts for asymmetric synthesis of the ethylamine intermediate .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers and validate enantiomeric excess (>98%) .
Q. What experimental approaches can resolve conflicting crystallographic data on piperazine ring puckering in this compound?
- Methodological Answer :
- Cremer-Pople analysis : Calculate puckering parameters (e.g., amplitude , phase angle ) from XRD data to quantify ring conformation .
- DFT calculations : Compare experimental and theoretical puckering geometries using Gaussian09 at the B3LYP/6-31G* level to identify discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
